

# The Enduring Radical: A Technical Guide to the Fundamental Properties of Galvinoxyl

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## Compound of Interest

Compound Name: Galvinoxyl, free radical

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## Introduction

Galvinoxyl is a stable phenoxy-based free radical that has garnered significant attention since its synthesis. Its remarkable stability, stemming from steric hindrance provided by bulky tert-butyl groups and extensive electron delocalization, makes it an invaluable tool in various scientific disciplines.<sup>[1]</sup> This technical guide provides an in-depth exploration of the core physicochemical properties of Galvinoxyl, offering a comprehensive resource for researchers leveraging this unique radical in their work, from studying radical reaction mechanisms to its application as a radical scavenger in biological and chemical systems.<sup>[1][2][3]</sup>

## Structural and Spectroscopic Properties

The unique stability and reactivity of Galvinoxyl are direct consequences of its molecular structure. X-ray diffraction studies have provided precise measurements of its bond lengths and angles, revealing a non-planar structure with a notable twist between the two phenyl rings.<sup>[4]</sup>

Table 1: Structural Parameters of Galvinoxyl

Parameter	Value	Reference
C-O Radical Bond Length	1.27 Å	[5]
C-C-C Angle at Methine Carbon	134°	[5]
Dihedral Angle Between Phenyl Rings	12°	[5]

Spectroscopic techniques are fundamental to characterizing Galvinoxyl. Its UV-Visible spectrum is dominated by an intense absorption band in the visible region, which is sensitive to the radical's environment and concentration.

Table 2: Spectroscopic Properties of Galvinoxyl

Property	Wavelength/Value	Molar Extinction Coefficient ( $\epsilon$ )	Solvent	Reference
UV-Vis Absorption Maximum ( $\lambda_{\text{max}}$ )	427-430 nm	$\sim 2 \times 10^5 \text{ L mol}^{-1} \text{ cm}^{-1}$	Various	[6]
UV-Vis Absorption (anion)	575-580 nm	Not specified	Various	
Infrared (IR) Spectroscopy	Loss of O-H stretch	Not applicable	Not applicable	[1]

## Magnetic Properties

As a free radical, Galvinoxyl possesses a net electron spin, making it paramagnetic. Its magnetic properties have been extensively studied, revealing interesting temperature-dependent behavior.

## Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a cornerstone technique for studying Galvinoxyl, providing insights into the delocalization of the unpaired electron through the analysis of g-factors and hyperfine coupling constants.

Table 3: EPR Spectroscopic Parameters for Galvinoxyl

Parameter	Value	Reference
Isotropic g-value	~2.0044	[7]

Note: Hyperfine coupling constants arise from the interaction of the unpaired electron with magnetic nuclei. Detailed values can be complex and are often analyzed through spectral simulation.

## Magnetic Susceptibility

The magnetic susceptibility of crystalline Galvinoxyl exhibits a fascinating phase transition. At high temperatures, it behaves as a ferromagnetically coupled system. However, as the temperature is lowered, it undergoes a phase transition to an antiferromagnetic state.[8]

Table 4: Magnetic Susceptibility Data for Crystalline Galvinoxyl

Parameter	Value	Reference
Phase Transition Temperature (T <sub>c</sub> )	81-85 K	[5][8]
Weiss Constant (θ) (High-Temp. Phase)	+11 to +19 K	[5][9]
Curie Constant (C) (High-Temp. Phase)	0.374 emu K mol <sup>-1</sup>	[8]

## Redox Properties

The ability of Galvinoxyl to accept or donate an electron is central to its function as a radical scavenger and redox probe. Cyclic voltammetry is the primary technique used to investigate these properties.

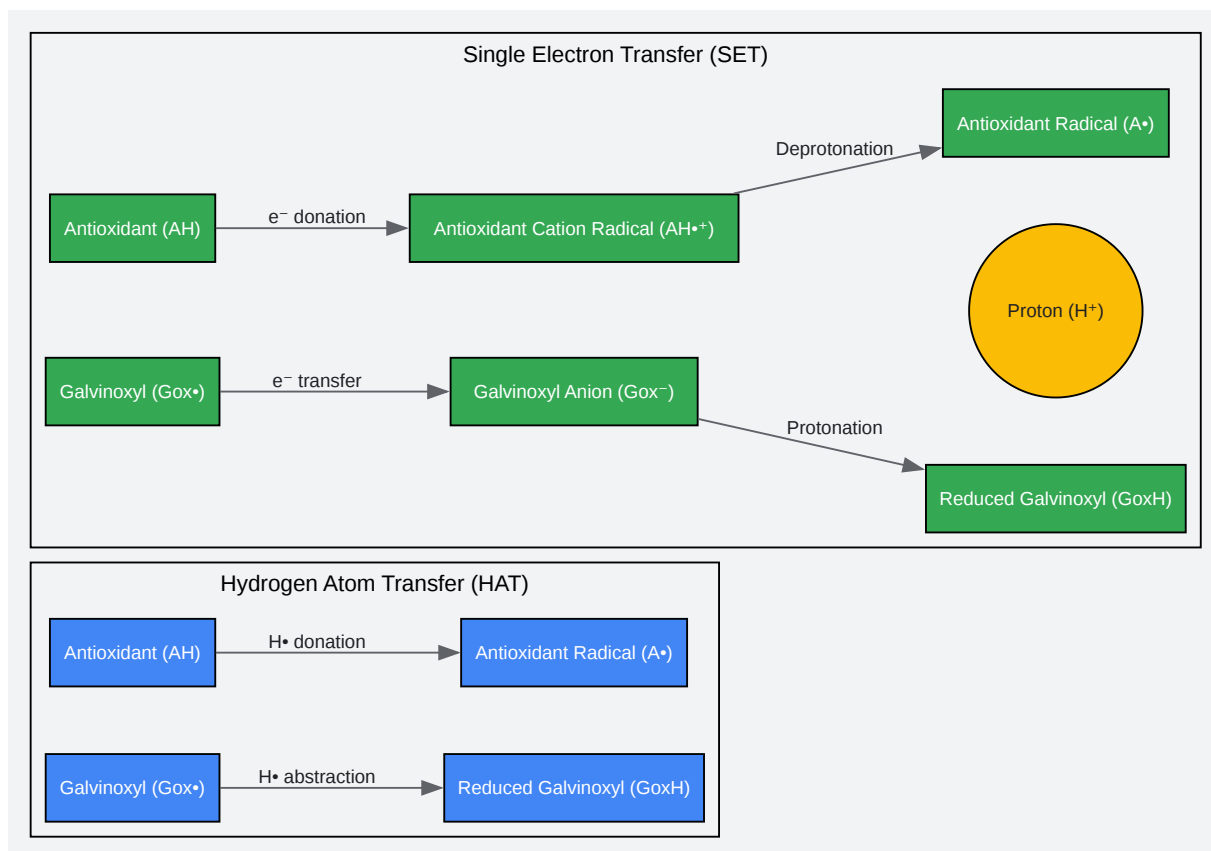
Table 5: Redox Potentials of Galvinoxyl

Redox Process	Potential (vs. SCE)	Solvent	Reference
Reduction (E <sub>red</sub> )	+0.07 V	Acetonitrile	
Oxidation (E <sub>ox</sub> )	+2.2 V	Acetonitrile	
Formal Potential (E°) (immobilized on gold)	~+0.130 V (vs. Ag/AgCl)	Aqueous (pH 7.6)	[10]

## Reactivity and Radical Scavenging

Galvinoxyl is widely employed as a scavenger for shorter-lived, more reactive radicals.[3] The primary mechanism involves the donation of its unpaired electron or abstraction of a hydrogen atom from a suitable donor to neutralize other radical species. A common application is in the study of antioxidant activity, where the disappearance of Galvinoxyl's characteristic color and EPR signal is monitored.[11]

The general mechanism of radical scavenging by Galvinoxyl (Gox•) from an antioxidant molecule (AH) can be depicted as a hydrogen atom transfer (HAT) or a single electron transfer followed by proton transfer (SET-PT).



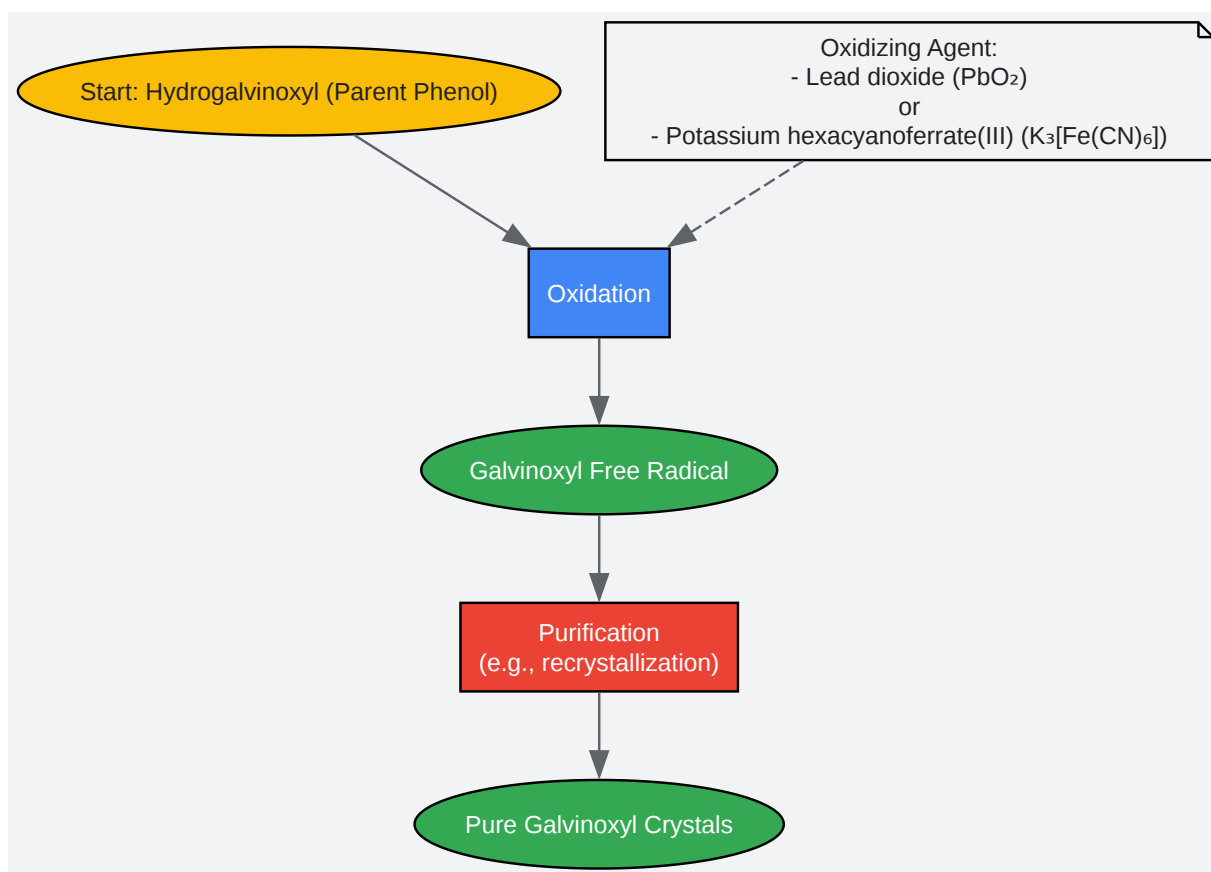
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**Figure 1:** General mechanisms of radical scavenging by Galvinoxyl.

## Experimental Protocols

### Synthesis of Galvinoxyl

Galvinoxyl can be synthesized by the oxidation of its parent phenol, hydrogalvinoxyl.[1]



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